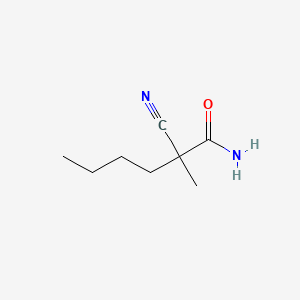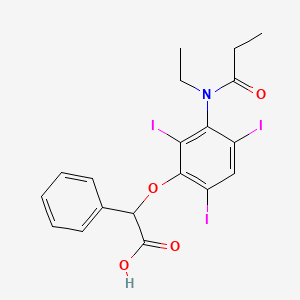
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid is a complex organic compound characterized by the presence of iodine atoms and a phenylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then subjected to a series of reactions, including amide formation and acylation, to introduce the N-ethylpropionylamino group. The final step involves the coupling of the iodinated phenol derivative with phenylacetic acid under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar steps as the laboratory preparation but on a larger scale. Industrial production may involve optimized reaction conditions, such as temperature control, catalysts, and purification techniques, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and phenylacetic acid moiety play crucial roles in its activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(N-Propionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid
- 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid
- 2-[3-(N-Ethylpropionylamino)-2,4,6-diiodophenoxy]-2-phenylacetic acid
Uniqueness
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid is unique due to the presence of three iodine atoms, which significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds .
Properties
CAS No. |
23189-39-1 |
|---|---|
Molecular Formula |
C19H18I3NO4 |
Molecular Weight |
705.1 g/mol |
IUPAC Name |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]-2-phenylacetic acid |
InChI |
InChI=1S/C19H18I3NO4/c1-3-14(24)23(4-2)16-12(20)10-13(21)18(15(16)22)27-17(19(25)26)11-8-6-5-7-9-11/h5-10,17H,3-4H2,1-2H3,(H,25,26) |
InChI Key |
PBBHVXWVAHHTSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC)C1=C(C(=C(C=C1I)I)OC(C2=CC=CC=C2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


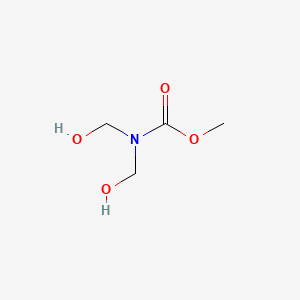
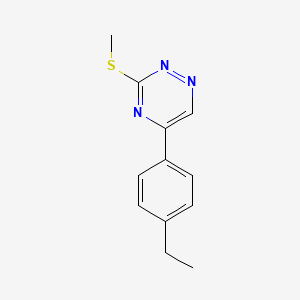
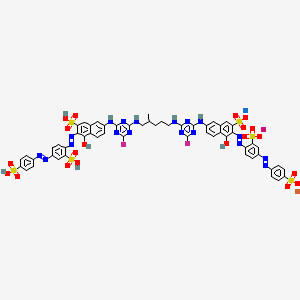
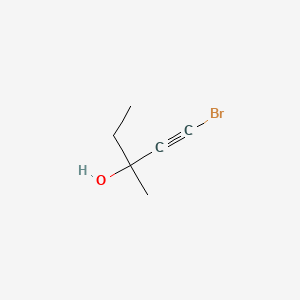
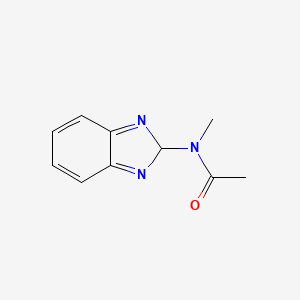
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)
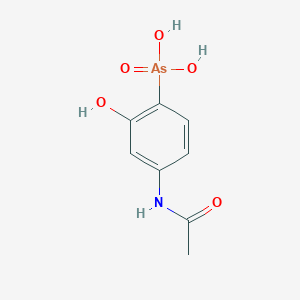

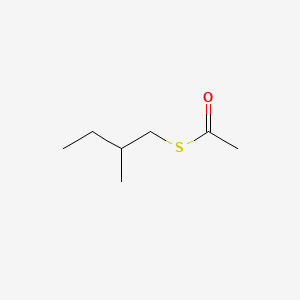

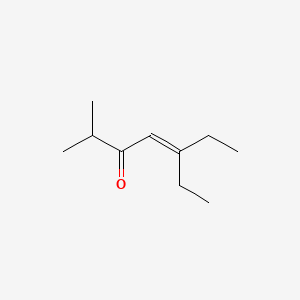

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
